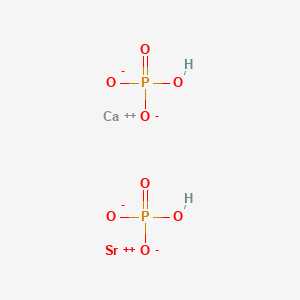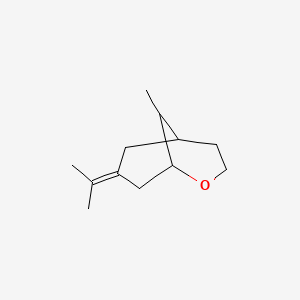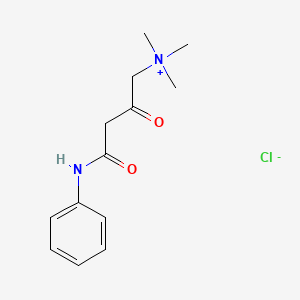
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.75516 g/mol. It is known for its unique structure, which includes an anilino group and a trimethylammonium group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride typically involves the reaction of aniline with a suitable dioxobutyl compound under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the anilino group. The final step involves the quaternization of the nitrogen atom with trimethylamine to form the trimethylammonium chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
(4-Anilino-2,4-dioxobutyl)trimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The anilino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new anilino derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with target molecules, while the trimethylammonium group can participate in ionic interactions. These interactions facilitate the binding of the compound to its targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Anilino-2,4-dioxobutyl)dimethylammonium chloride
- (4-Anilino-2,4-dioxobutyl)ethylammonium chloride
- (4-Anilino-2,4-dioxobutyl)propylammonium chloride
Uniqueness
Compared to similar compounds, (4-Anilino-2,4-dioxobutyl)trimethylammonium chloride is unique due to its trimethylammonium group, which enhances its solubility and reactivity. This makes it more versatile in various applications, particularly in organic synthesis and biological research .
Properties
CAS No. |
85005-65-8 |
|---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(4-anilino-2,4-dioxobutyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-15(2,3)10-12(16)9-13(17)14-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H |
InChI Key |
ULDWYIBZWNNLMT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)NC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


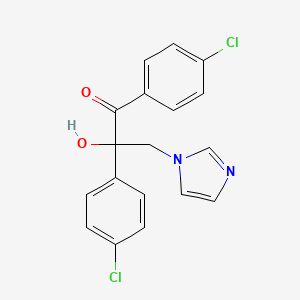

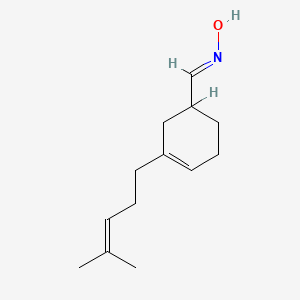
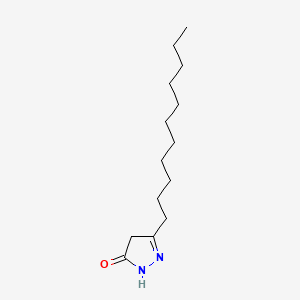
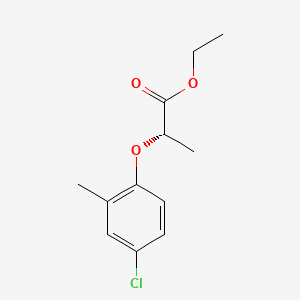
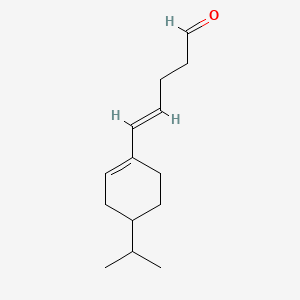
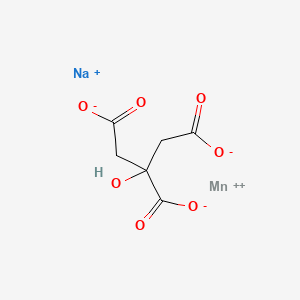

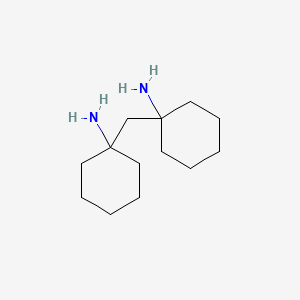
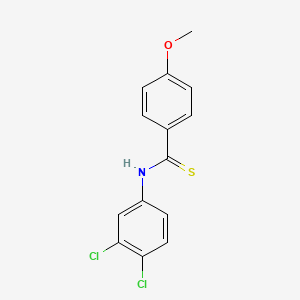
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

